4-Nitrobenzo[d]thiazol-2-amine
Overview
Description
4-Nitrobenzo[d]thiazol-2-amine is a chemical compound that is part of a broader class of nitrobenzothiazole derivatives. These compounds are characterized by the presence of a nitro group attached to a benzothiazole moiety. The specific structure and substituents on the benzothiazole ring can significantly influence the chemical reactivity and physical properties of these compounds.
Synthesis Analysis
The synthesis of nitrobenzothiazole derivatives can involve various chemical reactions, often including nucleophilic aromatic substitution. For instance, 3-bromo-2-nitrobenzo[b]thiophene reacts with amines to yield N-substituted 3-amino-2-nitrobenzo[b]thiophenes, which can undergo rearrangement to form isomers such as N-substituted 2-amino-3-nitrobenzo[b]thiophenes . Although the exact synthesis of 4-nitrobenzo[d]thiazol-2-amine is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of nitrobenzothiazole derivatives can be elucidated using spectroscopic techniques. For example, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined by single-crystal X-ray diffraction . This technique can reveal the arrangement of atoms within the molecule and the presence of intramolecular and intermolecular hydrogen bonds that stabilize the structure.
Chemical Reactions Analysis
Nitrobenzothiazole derivatives participate in various chemical reactions. Kinetic investigations have shown that the reactions of S-4-nitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate . The reactivity of these compounds can be influenced by the electronic properties of the substituents on the benzothiazole ring, as evidenced by the change in rate-determining steps with amine basicity .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzothiazole derivatives are influenced by their molecular structure. For instance, the co-crystal of 2-amino-5-nitro-1,3-thiazole with 4-aminobenzoic acid exhibits a second harmonic generation signal, indicating non-linear optical properties . The presence of nitro and amino groups can also affect the solubility, melting point, and stability of these compounds. The electronic effects of the nitro group can enhance the nucleophilicity of the adjacent nitrogen atom in the thiazole ring, which can be relevant in chemical reactions .
Scientific Research Applications
Synthesis and Structural Analysis
The reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines in N,N-dimethylformamide has been studied, yielding N-substituted 3-amino-2-nitrobenzo[b]thiophenes and their isomers. This process could be useful for the synthesis of compounds structurally related to 4-nitrobenzo[d]thiazol-2-amine (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Interaction with Carboxylic Acid Derivatives
Studies on the interactions between 6-bromobenzo[d]thiazol-2-amine and various carboxylic acids have been conducted. This research enhances understanding of non-covalent interactions and has implications for the binding capabilities of similar compounds (Jin, Yan, Wang, Xu, Jiang, & Hu, 2012).
Catalytic Applications
In catalysis, rhodium(I) complexes involving amines have shown promise in selectively reducing 4-nitrobenzoic acid to 4-aminobenzoic acid. This process is relevant for producing aromatic amines efficiently, a concept potentially applicable to 4-nitrobenzo[d]thiazol-2-amine and similar compounds (Fernández, Lujano, Macias, Marcano, Baricelli, Longo, Moya, Solórzano, Ortega, & Pardey, 2004).
Fluorescent Tagging and Analytical Applications
4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), closely related to 4-nitrobenzo[d]thiazol-2-amine, is used as a fluorescent tagging reagent in biochemistry and as a derivatization agent in analytical chemistry. This has implications for the potential use of 4-nitrobenzo[d]thiazol-2-amine in similar applications (Annenkov, Verkhozina, Shishlyannikova, & Danilovtseva, 2015).
Safety And Hazards
Future Directions
Benzothiazole derivatives, including 4-Nitrobenzo[d]thiazol-2-amine, have shown promise in the field of medicinal chemistry due to their broad spectrum of biological effects . Future research could focus on exploring their potential applications in the treatment of various diseases, such as cancer and inflammatory disorders .
properties
IUPAC Name |
4-nitro-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c8-7-9-6-4(10(11)12)2-1-3-5(6)13-7/h1-3H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYJFCKUPMJFHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286039 | |
Record name | 4-Nitro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24796881 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Nitrobenzo[d]thiazol-2-amine | |
CAS RN |
6973-51-9 | |
Record name | 6973-51-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43548 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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